![molecular formula C9H11BrN2O B14053331 1-Bromo-1-(2,5-diaminophenyl)propan-2-one](/img/structure/B14053331.png)
1-Bromo-1-(2,5-diaminophenyl)propan-2-one
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Overview
Description
1-Bromo-1-(2,5-diaminophenyl)propan-2-one is an organic compound with the molecular formula C9H11BrN2O. It is characterized by the presence of a bromine atom, two amino groups, and a ketone group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-1-(2,5-diaminophenyl)propan-2-one typically involves the bromination of 1-(2,5-diaminophenyl)propan-2-one. This reaction can be carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The process may include steps such as purification through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-1-(2,5-diaminophenyl)propan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: The ketone group can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or amines in an aqueous or organic solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Products include 1-(2,5-diaminophenyl)propan-2-ol or other substituted derivatives.
Oxidation: Products include carboxylic acids or other oxidized derivatives.
Reduction: Products include 1-(2,5-diaminophenyl)propan-2-ol.
Scientific Research Applications
1-Bromo-1-(2,5-diaminophenyl)propan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-1-(2,5-diaminophenyl)propan-2-one involves its interaction with specific molecular targets. The bromine atom and amino groups play crucial roles in its reactivity and binding to biological molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects .
Comparison with Similar Compounds
1-Bromo-2-propanol: Similar in structure but lacks the phenyl ring and amino groups.
1-Bromo-1-(2-bromophenyl)propan-2-one: Similar but with an additional bromine atom on the phenyl ring.
1-(2-Bromophenyl)propan-1-one: Similar but lacks the amino groups.
Uniqueness: 1-Bromo-1-(2,5-diaminophenyl)propan-2-one is unique due to the presence of both amino groups and a bromine atom on the phenyl ring, which imparts distinct chemical and biological properties.
Biological Activity
1-Bromo-1-(2,5-diaminophenyl)propan-2-one is an organic compound characterized by its unique molecular structure, which includes a bromine atom and two amino groups on a phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
- Molecular Formula : C9H10BrN2O
- Molecular Weight : Approximately 229.1 g/mol
- Structural Features :
- Bromine atom attached to a propan-2-one backbone.
- Two amino groups located at the 2 and 5 positions of the phenyl ring.
The presence of amino groups enhances the compound's reactivity and ability to interact with biological targets, potentially influencing various biochemical pathways.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits significant antimicrobial activity. The compound's structure allows it to interact with bacterial enzymes and receptors, which may inhibit bacterial growth. Specific investigations have shown promising results against various strains of bacteria, including multidrug-resistant pathogens.
Anticancer Activity
Research into the anticancer properties of this compound has revealed its potential effectiveness against cancer cell lines. For instance, studies have utilized A549 human lung adenocarcinoma cells to assess the cytotoxic effects of the compound. In these experiments, varying concentrations of this compound were applied, and results indicated a dose-dependent reduction in cell viability. The compound's mechanism appears to involve inducing apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The amino groups may interact with active sites on enzymes, inhibiting their function.
- Receptor Binding : The compound could bind to specific receptors involved in cellular signaling pathways, altering cellular responses.
- DNA Interaction : There is potential for the compound to interact with DNA or RNA, affecting replication and transcription processes.
Case Studies
Several case studies have explored the biological effects of this compound:
-
Antimicrobial Study :
- Objective : To evaluate the antimicrobial efficacy against resistant strains.
- Method : Disc diffusion method was employed to determine inhibition zones.
- Results : Significant inhibition was observed against Staphylococcus aureus strains.
-
Anticancer Study :
- Objective : To assess cytotoxicity on A549 lung adenocarcinoma cells.
- Method : MTT assay was used to measure cell viability post-treatment.
- Results : The compound reduced cell viability significantly at concentrations above 50 µM.
Comparative Analysis with Similar Compounds
A comparative analysis highlights how this compound differs from structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1-Bromo-1-(4-aminophenyl)propan-2-one | C9H10BrN | Amino group at a different position |
1-Chloro-1-(2,5-diaminophenyl)propan-2-one | C9H11ClN2O | Chlorine instead of bromine |
1-Bromo-1-(3-aminophenyl)propan-2-one | C9H10BrN | Amino group at another position |
1-Bromo-1-(4-nitrophenyl)propan-2-one | C9H10BrN2O2 | Contains a nitro group; differing properties |
This table illustrates how variations in substituents can influence the biological properties of similar compounds.
Properties
Molecular Formula |
C9H11BrN2O |
---|---|
Molecular Weight |
243.10 g/mol |
IUPAC Name |
1-bromo-1-(2,5-diaminophenyl)propan-2-one |
InChI |
InChI=1S/C9H11BrN2O/c1-5(13)9(10)7-4-6(11)2-3-8(7)12/h2-4,9H,11-12H2,1H3 |
InChI Key |
MEMLTPNVYHDEHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)N)N)Br |
Origin of Product |
United States |
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